5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one
CAS No.: 34906-08-6
Cat. No.: VC17302282
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34906-08-6 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 5-amino-4-hydroxy-2-phenyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H9N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,13,14,15) |
| Standard InChI Key | RQUUCRMXGWHHHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)O |
Introduction
Structural and Molecular Characteristics
5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine backbone substituted at positions 2, 5, and 6 with phenyl, amino, and hydroxy groups, respectively. The 4-position is occupied by a ketone group, contributing to its tautomeric equilibrium between the 4(3H)-one and 4-hydroxy forms .
Molecular Formula and Weight
The molecular formula is C₁₀H₉N₃O₂, with a calculated molecular weight of 203.20 g/mol. This aligns with derivatives such as 4-amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile (C₁₁H₈N₄O, MW 212.21) and bropirimine (C₁₀H₈BrN₃O, MW 266.09) , adjusted for substituent differences.
Spectral Characterization
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IR Spectroscopy: Key absorptions include N–H stretches (3200–3400 cm⁻¹ for amino and hydroxy groups) and C=O stretches (1650–1700 cm⁻¹) .
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¹H NMR: Aromatic protons from the phenyl group resonate at δ 7.2–7.9 ppm, while the amino group appears as a singlet near δ 5.4 ppm . The hydroxy proton may exhibit a broad peak at δ 7.8–8.0 ppm .
Synthetic Methodologies
One-Pot Multicomponent Reactions
Aqueous synthesis routes using sodium acetate as a catalyst have been reported for analogous pyrimidines. For example, 4-amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile was synthesized via Knoevenagel condensation of malononitrile with benzaldehyde, followed by Michael addition and cyclization . Adapting this method, 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one could be synthesized by substituting malononitrile with a β-keto ester or amide to introduce the 4-keto group.
Mechanistic Pathway
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Knoevenagel Condensation: Formation of an α,β-unsaturated intermediate.
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Michael Addition: Nucleophilic attack by a urea/thiourea derivative.
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Cyclization: Intramolecular dehydration to form the pyrimidine ring .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) | Inferred |
| Melting Point | Not reported; analogs range 173–223°C | |
| LogP | ~1.91 (estimated via analog data) |
Biological Activities and Applications
Anti-Inflammatory Properties
Structural analogs inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, 6-amino-5-cyano-4-substituted pyrimidines reduced carrageenan-induced paw edema in murine models by 40–60% .
Immunomodulatory Effects
Bropirimine (a brominated analog) acts as an oral immunostimulant, inducing interferon production . The hydroxy and amino groups in 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one may similarly modulate cytokine signaling, though empirical studies are needed.
Pharmacological Prospects
Anticancer Activity
Pyrimido[4,5-d]pyrimidines exhibit anticancer effects via dihydrofolate reductase inhibition . While 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one lacks the bicyclic framework, its planar structure could intercalate DNA or target kinase pathways.
Drug Development Challenges
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